Monopalmitin

説明

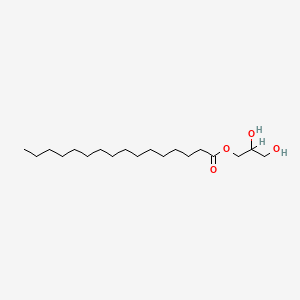

1-hexadecanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has hexadecanoyl (palmitoyl) as the 1-acyl group. It is a 1-acyl-sn-glycerol, a 1-monopalmitoylglycerol and a monoacylglycerol 16:0. It is an enantiomer of a 3-palmitoyl-sn-glycerol.

1-Hexadecanoyl-sn-glycerol is a natural product found in Acorus calamus, Corchorus olitorius, and other organisms with data available.

作用機序

Target of Action

Monopalmitin, also known as 1-Palmitoylglycerol, is a monoacylglycerol that has palmitoyl as the acyl group . It is a glycerol esterified fatty acid, found in lipid structures such as ceramides . It may be used as a substrate for the identification and differentiation of enzymes that hydrolyze or transfer monoacylglycerols .

Mode of Action

It is known that monoacylglycerols, including this compound, can dynamically alter both the lipid composition and molecular mobility of lipoprotein surfaces .

Biochemical Pathways

Monoacylglycerols, including this compound, are precursors for the synthesis of symmetrical and unsymmetrical triacylglycerols (tag) . They are also used to study structure and function relationships .

Pharmacokinetics

It is known that monoacylglycerols, including this compound, are major intermediates in fat metabolism . They are produced by acyl position-specific triacylglycerol hydrolases during both the absorption of fat and the metabolism of triglyceride-rich lipoprotein particles .

Action Environment

Environmental factors can influence the action of this compound. For example, in a study on the isothermal crystallization process of palm oil, it was found that the addition of this compound leads to an earlier onset of crystallization along with the appearance of extra crystallization peaks . This suggests that temperature, a key environmental factor, can influence the action of this compound.

生物活性

Monopalmitin, a monoacylglycerol derived from palmitic acid, has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article summarizes the current understanding of this compound's biological effects, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Types

This compound exists in two structural isomers: 1-monopalmitin and 2-monopalmitin . The position of the palmitic acid on the glycerol backbone significantly influences its biological activity.

Leptin Sensitivity Enhancement

Recent studies have shown that 2-monopalmitin enhances leptin signaling in hypothalamic tissues. In an experiment using ex vivo brain slices, treatment with 2-monopalmitin significantly increased leptin-induced phosphorylation of STAT3, a key signaling pathway involved in energy homeostasis. In contrast, 1-monopalmitin did not exhibit this effect .

- Study Findings :

- Increased Leptin Sensitivity : 2-monopalmitin treatment elevated pSTAT3 levels in hypothalamic slices compared to controls.

- Inflammation Reduction : It reduced the expression of inflammatory cytokines such as IL-1β and TNFα in high-fat diet (HFD)-induced obese mice, indicating a protective role against obesity-related inflammation .

Anticancer Properties

1-Monopalmitin has been studied for its potential anticancer effects. In vitro experiments demonstrated that it induces apoptosis in lung cancer cell lines (A549 and SPC-A1) through the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth and survival, suggesting that 1-monopalmitin could be a candidate for cancer therapy .

- Key Mechanisms :

- Induction of G2/M cell cycle arrest.

- Activation of apoptosis via caspase pathways.

- Suppression of inhibitors of apoptosis proteins (IAPs).

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Obesity Management : A study found that daily administration of 2-monopalmitin in diet-induced obese mice led to significant weight loss and improved metabolic parameters, including enhanced energy expenditure and reduced blood glucose levels .

- Anti-inflammatory Effects : Research indicated that 2-monopalmitin could mitigate LPS-induced leptin resistance in hypothalamic tissues, showcasing its potential as an anti-inflammatory agent .

Summary of Research Findings

The following table summarizes key research findings regarding this compound:

科学的研究の応用

Food Science Applications

Monopalmitin is widely used as an emulsifier in the food industry. Its ability to stabilize oil-in-water emulsions makes it valuable in products such as margarine, salad dressings, and baked goods.

Key Properties:

- Emulsification: this compound helps maintain the stability of emulsions by reducing surface tension at the oil-water interface.

- Texture Improvement: It enhances the mouthfeel and texture of food products.

Case Study:

A study demonstrated that incorporating this compound into margarine formulations improved the spreadability and texture compared to traditional formulations without it .

Pharmaceutical Applications

This compound exhibits promising pharmacological properties, particularly in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been investigated.

Key Properties:

- Drug Solubilization: this compound can solubilize lipophilic drugs, increasing their absorption in the gastrointestinal tract.

- Controlled Release: It can be used in formulations that allow for controlled release of active pharmaceutical ingredients.

Case Study:

Research indicated that this compound-based nanoemulsions significantly improved the bioavailability of curcumin, a poorly soluble compound, when administered to animal models . This suggests its potential for developing effective delivery systems for various therapeutic agents.

Biomedical Research Applications

Recent studies have highlighted this compound's role in metabolic research, particularly concerning appetite regulation and energy balance.

Key Findings:

- Leptin Response Enhancement: 2-monopalmitin has been shown to enhance hypothalamic responses to leptin, a hormone crucial for regulating energy balance. In diet-induced obese mice, it restored leptin-induced suppression of food intake and reduced body weight .

- Insulin Sensitivity Improvement: Treatment with 2-monopalmitin improved glucose tolerance and protected against insulin resistance in animal models .

Biotechnological Applications

This compound is also utilized in biotechnological applications, particularly in plant biology and mycorrhizal research.

Key Findings:

- Plant Metabolism: Studies have shown that plants export 2-monopalmitin across membranes during symbiotic interactions with mycorrhizal fungi, suggesting its role in nutrient exchange .

- Fatty Acid Transport: this compound contributes to the transport of fatty acids within plant systems, indicating its importance in plant metabolism and growth .

Table 1: Comparison of this compound Applications

特性

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313712 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, Solid | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

32899-41-5, 26657-96-5 | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32899-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(16:0/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。